N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide
Description
N-[4-(4-Methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide is a heterocyclic sulfamoyl benzamide derivative featuring a thiazole core substituted with a 4-methoxyphenyl group at position 4 and a methyl group at position 5. The benzamide moiety is functionalized with a para-substituted methyl(phenyl)sulfamoyl group (-SO₂N(CH₃)Ph).
Properties
IUPAC Name |
N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O4S2/c1-17-23(18-9-13-21(32-3)14-10-18)26-25(33-17)27-24(29)19-11-15-22(16-12-19)34(30,31)28(2)20-7-5-4-6-8-20/h4-16H,1-3H3,(H,26,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BABYQHNCCMGRSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)C3=CC=CC=C3)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound can be described by its molecular formula and has a molecular weight of approximately 348.43 g/mol. Its structure features a thiazole ring, a methoxyphenyl group, and a sulfamoyl moiety, which contribute to its biological properties.
Research indicates that compounds with thiazole and sulfamoyl groups exhibit various biological activities, including:
- Antimicrobial Activity : Thiazole derivatives have shown effectiveness against several bacterial strains. The presence of the sulfamoyl group enhances their binding affinity to bacterial enzymes.
- Anticancer Activity : Some studies suggest that this compound may inhibit cancer cell proliferation by inducing apoptosis and interfering with cell cycle progression. The thiazole ring is known to interact with DNA and inhibit topoisomerase activity.
- Anti-inflammatory Properties : Compounds similar to this one have been noted for their ability to inhibit pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Effective against Gram-positive bacteria | |
| Anticancer | Induces apoptosis in cancer cell lines | |
| Anti-inflammatory | Reduces levels of TNF-alpha |
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of various thiazole derivatives, including this compound. The compound demonstrated significant activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 12.5 µg/mL, indicating its potential as an antibacterial agent .
- Anticancer Potential : In vitro studies on breast cancer cell lines revealed that the compound inhibited cell growth by 70% at a concentration of 10 µM. Mechanistic studies showed that it induced apoptosis through the activation of caspase pathways .
- Anti-inflammatory Action : In a murine model of inflammation, treatment with the compound resulted in a significant reduction in paw edema and decreased levels of inflammatory markers such as IL-6 and TNF-alpha .
Research Findings
Recent literature emphasizes the importance of structural modifications in enhancing the biological activity of thiazole derivatives. For instance, the introduction of different substituents on the thiazole ring can significantly alter the pharmacological profile. This is crucial for developing more effective therapeutic agents targeting specific diseases.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Heterocycle Variations
The thiazole core distinguishes the target compound from analogs with oxadiazole, thiadiazole, or imidazole rings. For example:
- LMM5 (4-[benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide) contains a 1,3,4-oxadiazole ring, which confers greater rigidity and altered electronic properties compared to thiazole .
- Compound 8a () features a thiadiazole ring, which may exhibit different hydrogen-bonding capabilities due to sulfur and nitrogen positioning .
Substituent Analysis
Thiazole Substituents
- A methyl group at position 5 introduces steric hindrance, which may influence binding to biological targets.
Benzamide Substituents
- The para-methyl(phenyl)sulfamoyl group (-SO₂N(CH₃)Ph) on the benzamide is a key functional moiety. This differs from: LMM5: Contains a benzyl(methyl)sulfamoyl group (-SO₂N(CH₃)Bn), which increases steric bulk .
Comparative Data Table
*Calculated based on molecular formula C₂₄H₂₁N₃O₄S₂.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
